molecular formula C9H8ClN B3385910 2-Chloro-3,4-dimethylbenzonitrile CAS No. 67648-14-0

2-Chloro-3,4-dimethylbenzonitrile

Cat. No.: B3385910
CAS No.: 67648-14-0
M. Wt: 165.62 g/mol
InChI Key: WWDIRBYVEKTAHG-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethylbenzonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and two methyl groups at the third and fourth positions. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3,4-dimethylbenzoyl chloride with an alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) . Another method includes the conversion of the corresponding benzoic acid to its chloride, followed by amide formation and subsequent dehydration using thionyl chloride in benzene or toluene .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are typically proprietary, but they generally follow similar principles as laboratory-scale syntheses, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,4-dimethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Chloro-3,4-dimethylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3,4-dimethylbenzonitrile involves its interaction with specific molecular targets. The chlorine and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzonitrile
  • 3,4-Dimethylbenzonitrile
  • 2-Chloro-4-methylbenzonitrile

Uniqueness

2-Chloro-3,4-dimethylbenzonitrile is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

2-chloro-3,4-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDIRBYVEKTAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801291999
Record name Benzonitrile, 2-chloro-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67648-14-0
Record name Benzonitrile, 2-chloro-3,4-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67648-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-chloro-3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801291999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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